
5-Amino-2-éthyl-2H-indazole
Vue d'ensemble
Description
The compound 5-Amino-2-ethyl-2H-indazole has not been directly studied in the provided papers. However, related compounds with similar functional groups have been synthesized and analyzed, which can provide insights into the chemical behavior of 5-Amino-2-ethyl-2H-indazole. For instance, a novel synthesis of 5-amino oxazole derivatives has been reported, which could suggest potential synthetic pathways for related indazole compounds . Additionally, the study of 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione provides valuable information on the structural and electronic properties of amino-substituted heterocycles, which could be extrapolated to 5-Amino-2-ethyl-2H-indazole .
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multicomponent reactions that allow for the rapid preparation of highly functionalized molecules from simple and readily available starting materials . Although the exact synthesis of 5-Amino-2-ethyl-2H-indazole is not described, the methodologies used in the synthesis of 5-amino oxazole derivatives could potentially be adapted for the synthesis of indazole analogs. The process involves a triple domino reaction, including acylation, intramolecular Diels-Alder (IMDA), and retro-Michael cycloreversion, which could be a useful strategy for constructing the indazole ring system .
Molecular Structure Analysis
While the molecular structure of 5-Amino-2-ethyl-2H-indazole is not directly analyzed in the provided papers, the crystal structure analysis of a related compound, 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione, has been performed . This analysis, along with thermodynamic calculations, can provide insights into the stability of tautomeric forms and the geometric preferences of similar amino-substituted heterocycles. Such information is valuable when considering the molecular structure of 5-Amino-2-ethyl-2H-indazole.
Chemical Reactions Analysis
The provided papers do not detail chemical reactions specific to 5-Amino-2-ethyl-2H-indazole. However, the synthesis of related compounds involves reactions with alpha,beta-unsaturated acyl chloride, which leads to the formation of polysubstituted heterocycles . This suggests that 5-Amino-2-ethyl-2H-indazole could potentially undergo similar reactions, leading to a variety of derivatives with potential biological or material applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Amino-2-ethyl-2H-indazole can be inferred from the properties of structurally related compounds. For example, the spectroscopic and electronic properties of 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione have been thoroughly analyzed, including vibration, absorption, and photoluminescence spectroscopy . Theoretical calculations have provided insight into the electronic structure and non-linear optical properties, which could be relevant when considering the properties of 5-Amino-2-ethyl-2H-indazole. The nonlinear optical properties of the studied compound are significantly higher than those of urea, indicating that 5-Amino-2-ethyl-2H-indazole may also exhibit interesting optical characteristics .
Applications De Recherche Scientifique
Chimie Médicinale
Le 5-Amino-2-éthyl-2H-indazole est un composé polyvalent en chimie médicinale en raison de sa similitude structurale avec l’indazole, qui est une structure de base dans de nombreuses molécules pharmacologiquement actives. Il a été étudié pour son potentiel dans la création de nouveaux agents thérapeutiques . Les groupes amino et éthyle présents dans ce composé offrent des sites pour une fonctionnalisation ultérieure, permettant la synthèse de dérivés ayant des propriétés anti-inflammatoires, anticancéreuses et antibactériennes potentielles .
Agriculture
Dans le secteur agricole, les dérivés du this compound peuvent être utilisés dans le développement de nouveaux pesticides et herbicides. Le système cyclique de l’indazole est connu pour sa bioactivité, et des modifications de cette structure de base peuvent conduire à des composés ayant des actions spécifiques contre les ravageurs ou les mauvaises herbes, contribuant ainsi aux stratégies de protection des cultures .
Science des Matériaux
L’utilité du composé dans la science des matériaux découle de son potentiel en tant que bloc de construction pour les semi-conducteurs organiques. Les dérivés de l’indazole peuvent être utilisés dans la conception de matériaux optoélectroniques en raison de leurs propriétés électroniques favorables, qui sont cruciales pour le développement de nouveaux types de cellules solaires et de diodes électroluminescentes .
Science de l’Environnement
En science de l’environnement, le this compound peut faire partie de capteurs et de dosages pour la détection de polluants environnementaux. Sa réactivité et sa capacité à former des complexes avec les métaux peuvent être exploitées pour créer des systèmes de détection sensibles pour les métaux lourds et autres substances toxiques dans l’eau et le sol .
Chimie Analytique
Ce composé est précieux en chimie analytique pour le développement de nouveaux réactifs analytiques. Sa réactivité peut être exploitée pour former des dérivés chromogènes ou fluorogènes qui sont utiles dans diverses méthodes de détection, notamment la chromatographie et la spectroscopie .
Biochimie
En biochimie, le this compound sert d’échafaudage pour les inhibiteurs enzymatiques. Il peut imiter les états de transition des réactions biochimiques ou se lier aux sites actifs, ce qui en fait un candidat pour l’étude des mécanismes enzymatiques ou le développement de nouveaux inhibiteurs pour les enzymes impliquées dans les processus pathologiques .
Mécanisme D'action
Target of Action
The primary targets of 2H-indazoles, which include 5-Amino-2-ethyl-2H-indazole, are often kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell signaling pathways, particularly those involved in cell cycle regulation and response to DNA damage .
Mode of Action
It is known that 2h-indazoles can inhibit, regulate, and/or modulate their target kinases . This can lead to changes in the cell cycle and DNA damage response pathways, potentially influencing cell growth and survival .
Biochemical Pathways
The biochemical pathways affected by 5-Amino-2-ethyl-2H-indazole are likely to be those involving its target kinases. For example, CHK1 and CHK2 are key players in the DNA damage response pathway. By inhibiting these kinases, 5-Amino-2-ethyl-2H-indazole could potentially disrupt this pathway, leading to effects such as cell cycle arrest or apoptosis .
Result of Action
The molecular and cellular effects of 5-Amino-2-ethyl-2H-indazole’s action would depend on its specific targets and mode of action. Given its potential role as a kinase inhibitor, the compound could have effects such as inhibiting cell growth or inducing cell death .
Safety and Hazards
Orientations Futures
Given the wide range of biological activities exhibited by indazole derivatives, much attention has been paid to access diverse 2H-indazole derivatives . Future research may focus on the late-stage functionalization of 2H-indazoles, including the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway .
Analyse Biochimique
Biochemical Properties
5-Amino-2-ethyl-2H-indazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . By inhibiting COX-2, 5-Amino-2-ethyl-2H-indazole can reduce the production of pro-inflammatory mediators, making it a potential anti-inflammatory agent. Additionally, this compound has been found to interact with various proteins involved in cell signaling pathways, further highlighting its importance in biochemical research .
Cellular Effects
The effects of 5-Amino-2-ethyl-2H-indazole on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Amino-2-ethyl-2H-indazole can inhibit the proliferation of cancer cells by interfering with key signaling pathways that regulate cell growth and survival . Moreover, it has been observed to alter the expression of genes involved in apoptosis, thereby promoting programmed cell death in cancer cells . These cellular effects make 5-Amino-2-ethyl-2H-indazole a promising candidate for cancer therapy.
Molecular Mechanism
At the molecular level, 5-Amino-2-ethyl-2H-indazole exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, 5-Amino-2-ethyl-2H-indazole can bind to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of inflammatory mediators . Additionally, this compound can activate or inhibit other enzymes involved in metabolic pathways, further influencing cellular processes . Changes in gene expression induced by 5-Amino-2-ethyl-2H-indazole also contribute to its molecular mechanism of action .
Temporal Effects in Laboratory Settings
The temporal effects of 5-Amino-2-ethyl-2H-indazole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound remains stable under various conditions, with minimal degradation over time . Long-term exposure to 5-Amino-2-ethyl-2H-indazole has been observed to cause sustained changes in cellular function, such as prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that 5-Amino-2-ethyl-2H-indazole can have lasting effects on cellular processes, making it a valuable tool for long-term studies.
Dosage Effects in Animal Models
The effects of 5-Amino-2-ethyl-2H-indazole vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively inhibit inflammation and reduce tumor growth without causing significant adverse effects . Higher doses may lead to toxic effects, such as liver and kidney damage, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects have also been observed, where a minimum concentration of 5-Amino-2-ethyl-2H-indazole is required to achieve the desired biological effects .
Metabolic Pathways
5-Amino-2-ethyl-2H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit enzymes involved in the biosynthesis of inflammatory mediators, such as prostaglandins . Additionally, 5-Amino-2-ethyl-2H-indazole can modulate the activity of enzymes involved in cellular metabolism, such as those in the glycolytic pathway . These interactions highlight the compound’s role in regulating metabolic processes and its potential as a therapeutic agent.
Transport and Distribution
The transport and distribution of 5-Amino-2-ethyl-2H-indazole within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, 5-Amino-2-ethyl-2H-indazole can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound within tissues also influences its therapeutic potential, as it needs to reach target sites to be effective .
Subcellular Localization
The subcellular localization of 5-Amino-2-ethyl-2H-indazole plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, 5-Amino-2-ethyl-2H-indazole can localize to the mitochondria, where it influences mitochondrial function and induces apoptosis in cancer cells . Understanding the subcellular localization of 5-Amino-2-ethyl-2H-indazole is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Propriétés
IUPAC Name |
2-ethylindazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-2-12-6-7-5-8(10)3-4-9(7)11-12/h3-6H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADLTKBISYYXOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C=C(C=CC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598309 | |
| Record name | 2-Ethyl-2H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5228-52-4 | |
| Record name | 2-Ethyl-2H-indazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5228-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-2H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





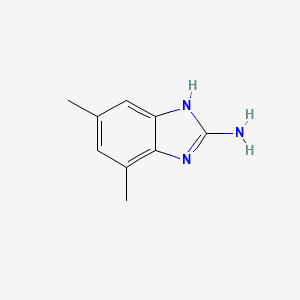
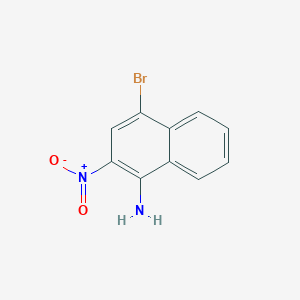


![7h-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1286517.png)
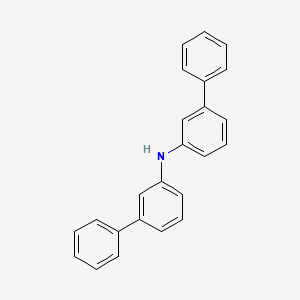


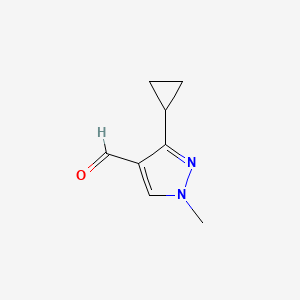
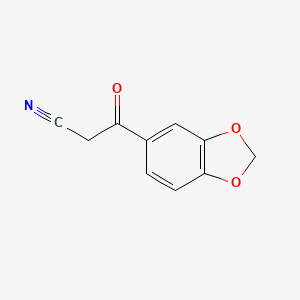

![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1286545.png)